Piretanide

概要

説明

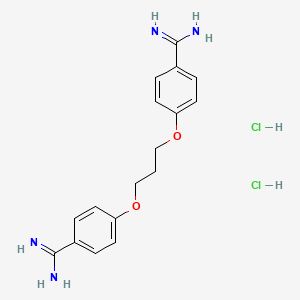

ピレタニドは、1973年にドイツのヘキスト社で合成されたループ利尿薬です。 本剤は、本態性高血圧症および心臓、肝臓、腎臓由来の浮腫の治療に使用されます。 ピレタニドは、主にヘンレループの太い上行脚および遠位尿細管における電解質の再吸収を阻害することにより作用します .

作用機序

ピレタニドは、ヘンレループの太い上行脚および遠位尿細管における電解質の再吸収を阻害することにより作用を発揮します。 この阻害により、ナトリウム、カリウム、および水の排泄量が増加し、血圧と浮腫の軽減に役立ちます . 関与する分子標的には、溶質キャリアファミリー12メンバー1(SLC12A1)トランスポーターが含まれます .

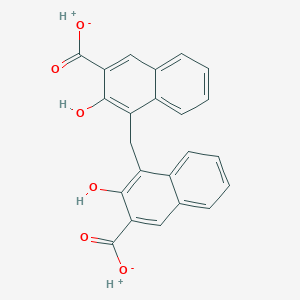

類似の化合物との比較

ピレタニドは、フロセミドやブメタニドなどの他のループ利尿薬に似ています。 ナトリウム/カリウム排泄比がより有利で、用量/反応率がより適切です . これらの特性により、ピレタニドは、高血圧症と浮腫の治療に効果的な独自の利尿薬となっています。

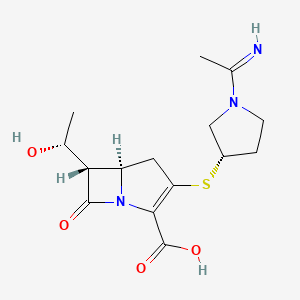

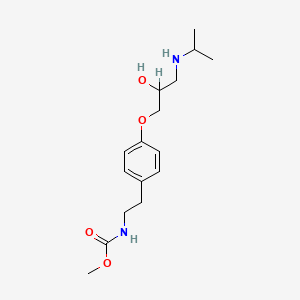

類似の化合物

- フロセミド

- ブメタニド

- トルセミド

ピレタニドのユニークな特性と高血圧症および浮腫の治療における有効性は、医療および科学研究の両方において貴重な化合物となっています。

Safety and Hazards

生化学分析

Biochemical Properties

Piretanide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys . By inhibiting this transporter, this compound disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions in the urine . This interaction is essential for its diuretic and antihypertensive effects.

Cellular Effects

This compound affects various types of cells and cellular processes. In renal cells, it inhibits the NKCC2 transporter, leading to increased excretion of sodium, potassium, and chloride ions . This results in a decrease in fluid retention and blood pressure. Additionally, this compound has been shown to have extrarenal effects, such as relaxing vascular smooth muscle, which may contribute to its blood pressure-lowering effects . It also exhibits fibrinolytic and antiplatelet properties, similar to those of furosemide .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions in the urine . Additionally, this compound’s extrarenal effects on vascular smooth muscle are thought to be mediated through its interaction with various ion channels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to be rapid and short-lived. When administered orally or intravenously, this compound quickly increases diuresis and electrolyte excretion, with effects lasting 4 to 6 hours for oral administration and 2 to 3 hours for intravenous administration . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its short duration of action suggests rapid metabolism and clearance from the body .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies in rats and dogs have shown that this compound has a more suitable dose/response rate and a more favorable sodium/potassium excretion ratio compared to other high-ceiling diuretics such as furosemide and bumetanide . At higher doses, this compound can cause significant diuresis and electrolyte excretion, but it may also lead to adverse effects such as hypokalemia and dehydration .

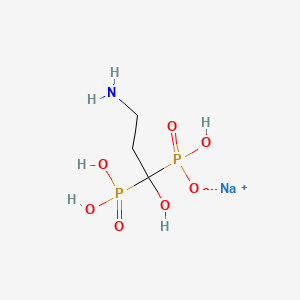

Metabolic Pathways

It is known that this compound is primarily excreted unchanged in the urine (60%) and feces (40%) . The lack of identified metabolites suggests that this compound undergoes minimal metabolic transformation in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion and active transport mechanisms . It has a high bioavailability (~90%) and is extensively bound to plasma proteins (96%) . The distribution of this compound within the body is influenced by factors such as hydration status and the presence of transport inhibitors like probenecid .

Subcellular Localization

The subcellular localization of this compound is primarily within the renal tubular cells, where it exerts its diuretic effects by inhibiting the NKCC2 transporter . There is limited information on the specific targeting signals or post-translational modifications that direct this compound to these cells. Its high affinity for the NKCC2 transporter suggests that it is effectively localized to the site of action in the kidneys .

準備方法

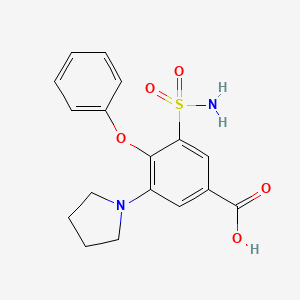

ピレタニドは、芳香族結合した官能基の存在下で芳香族核に環状アミン残基を導入する方法によって合成されます . 合成経路には、3-(アミノスルホニル)-4-フェノキシ-5-ピロリジン-1-イル安息香酸と様々な試薬を特定の条件下で反応させることが含まれます。 工業生産方法では通常、化合物の純度と安定性を確保するために、高速液体クロマトグラフィー(HPLC)と薄層クロマトグラフィー(TLC)が用いられます .

化学反応の分析

ピレタニドは、次のようないくつかの種類の化学反応を起こします。

酸化: ピレタニドは、強い酸化剤の存在下で酸化される可能性があります。

これらの反応で使用される一般的な試薬には、メタノール、水、酢酸、およびアンモニアが含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたピレタニドの誘導体です .

科学研究への応用

ピレタニドには、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Piretanide has several scientific research applications, including:

類似化合物との比較

Piretanide is similar to other loop diuretics such as furosemide and bumetanide. it has a more favorable sodium/potassium excretion ratio and a more suitable dose/response rate . These characteristics make this compound a unique and effective diuretic for managing hypertension and edema.

Similar Compounds

- Furosemide

- Bumetanide

- Torsemide

This compound’s unique properties and effectiveness in managing hypertension and edema make it a valuable compound in both medical and scientific research.

特性

IUPAC Name |

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWTUDSLQGTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023488 | |

| Record name | Piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-27-9 | |

| Record name | Piretanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piretanide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piretanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piretanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRETANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

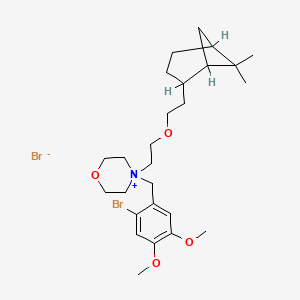

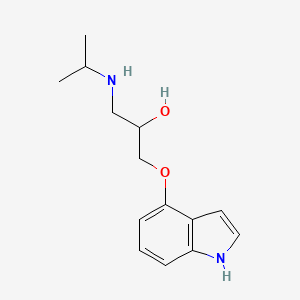

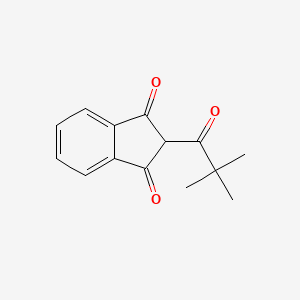

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)